N-hydroxy-3-phenoxypropanamide
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Overview
Description
N-hydroxy-3-phenoxypropanamide is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine group (-NHOH) attached to a phenoxypropanamide backbone
Mechanism of Action
Mode of Action
N-hydroxy-3-phenoxypropanamide undergoes intramolecular cyclization . This process involves the formation of a cyclic structure through the reaction of the compound with itself, leading to the creation of new compounds such as 2H-1,4-benzoxazin-3(4H)one and 1,5-benzoxazepinones .
Result of Action
The result of this compound’s action is the formation of new compounds such as 2H-1,4-benzoxazin-3(4H)one and 1,5-benzoxazepinones through intramolecular cyclization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-phenoxypropanamide can be achieved through several methods. One common approach involves the reaction of 3-phenoxypropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired hydroxamic acid.
Another method involves the intramolecular cyclization of N-hydroxy-2-phenoxyacetamide using polyphosphoric acid (PPA) and Lewis acids. This method has been shown to produce this compound with good yields under milder conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxylamine group can yield amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
N-hydroxy-3-phenoxypropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of heterocyclic compounds, which are important in drug discovery and development.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its ability to form stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2-phenoxyacetamide
- N-hydroxy-3-phenylpropanamide
- N-hydroxy-4-phenoxybutanamide
Uniqueness
N-hydroxy-3-phenoxypropanamide is unique due to its specific structural features, such as the phenoxy group attached to the propanamide backbone. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other hydroxamic acids. Its ability to undergo intramolecular cyclization and form heterocyclic compounds further enhances its utility in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
N-hydroxy-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(10-12)6-7-13-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLMVTWTWJSJBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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